1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
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Description
1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ETPU and is a urea derivative that has been synthesized through a multi-step process involving various chemical reactions.
Scientific Research Applications
Enzyme Inhibition and Pharmacological Potential
1-(4-Ethoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, due to its structural complexity, may have potential applications in enzyme inhibition and pharmacology. Although specific studies on this compound were not directly found, research on structurally similar compounds offers insights into possible applications. For instance, flexible urea derivatives have been studied for their acetylcholinesterase inhibitory activity, aiming to optimize the spacer length between pharmacophoric moieties for enhanced activity. Such studies suggest that compounds with urea functionalities and flexible linkers might interact effectively with enzyme binding sites, offering potential as enzyme inhibitors (Vidaluc et al., 1995).
Anticancer Research
Another significant area of research involves the synthesis and evaluation of urea derivatives for anticancer activity. Derivatives of urea, through various synthetic pathways, have been assessed for their potential to inhibit enzymes or cellular processes involved in cancer. Some compounds in this category have shown promising in vitro anticancer activity, highlighting the potential of urea derivatives in the development of new anticancer agents (Mustafa, Perveen, & Khan, 2014).
Chemical Synthesis and Medicinal Chemistry
Urea derivatives are pivotal in the synthesis of a wide range of chemical entities, including those with potential medicinal applications. For example, directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases a method for functionalizing molecules, leading to various substituted products. This method can be instrumental in the synthesis of complex molecules for pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the development of inhibitors targeting specific enzymes, such as the soluble epoxide hydrolase (sEH), involves the strategic use of urea derivatives to improve pharmacokinetic parameters and therapeutic efficacy (Rose et al., 2010).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-2-25-18-5-3-16(4-6-18)21-19(23)20-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h3-6,15,17H,2,7-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKACJFIAXRGXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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